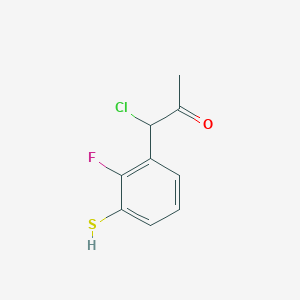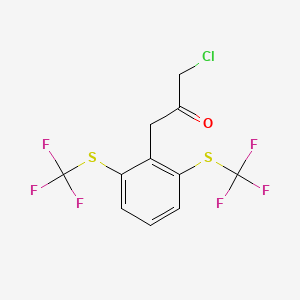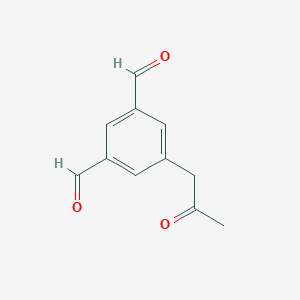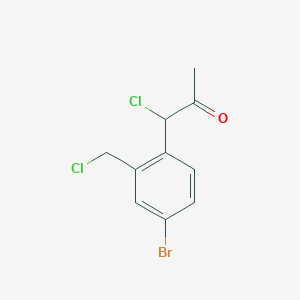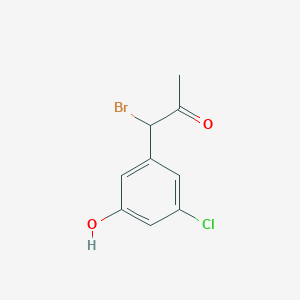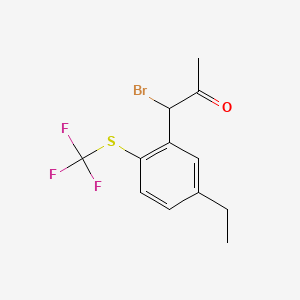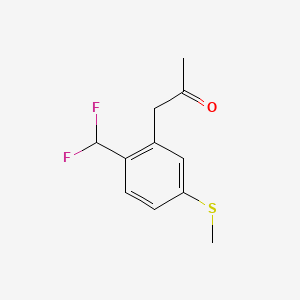
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H12F2OS. This compound is characterized by the presence of a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethyl)phenyl derivatives and methylthio compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions in the synthesis may include nucleophilic substitution, oxidation, and condensation reactions to introduce the difluoromethyl and methylthio groups onto the phenyl ring and form the propan-2-one moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques, such as chromatography and spectroscopy, ensures the quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl or methylthio groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Solvents: Solvents like dichloromethane, ethanol, and acetonitrile are commonly employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(Difluoromethyl)-4-(methylthio)phenyl)propan-2-one
- 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-2-one
- 1-(2-(Difluoromethyl)-3-(methylthio)phenyl)propan-2-one
Uniqueness
1-(2-(Difluoromethyl)-5-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and methylthio groups on the phenyl ring. This unique arrangement influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit distinct properties and effects, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C11H12F2OS |
|---|---|
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
1-[2-(difluoromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(14)5-8-6-9(15-2)3-4-10(8)11(12)13/h3-4,6,11H,5H2,1-2H3 |
InChI-Schlüssel |
SSMNEQQNQQUFRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]benz[6,7]indeno[1,2-b]fluorene, 5,13-dibromo-7,7,15,15-tetrahexyl-7,15-dihydro-](/img/structure/B14054485.png)

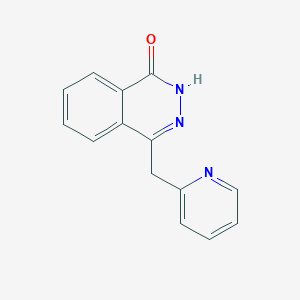
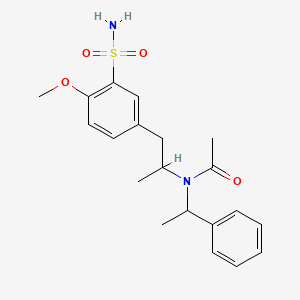
![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
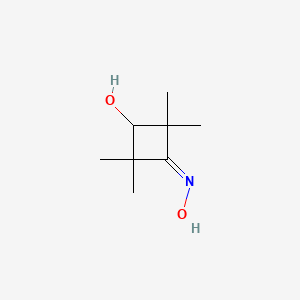
![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
